molecular formula C14H11BrO2 B1337605 (2-Bromo-5-methoxyphenyl)(phenyl)methanone CAS No. 60080-98-0

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Cat. No. B1337605
CAS RN: 60080-98-0
M. Wt: 291.14 g/mol
InChI Key: GVWLVBMHNRWWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Bromo-5-methoxyphenyl)(phenyl)methanone" is a brominated methoxyphenyl derivative with a ketone functional group. It is related to various diphenylmethane derivatives that have been synthesized and studied for their structural and chemical properties, as well as for their potential biological activities, such as antioxidant properties.

Synthesis Analysis

The synthesis of related bromophenyl methanone compounds involves multi-step reactions, starting from simple precursors like bromophenols and benzoyl chloride. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved through a reaction between 4-bromophenol and benzoyl chloride . Similarly, enantiomerically pure diarylethanes were synthesized from related methanone compounds through a 7-step procedure, including key steps like resolution by crystallization and determination of absolute configurations by X-ray diffraction .

Molecular Structure Analysis

The molecular structures of synthesized bromophenyl methanones have been determined using single-crystal X-ray diffraction. These structures often exhibit specific space groups and cell data parameters, which are crucial for understanding the compound's crystalline form and molecular geometry. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined to be monoclinic with space group P2(1)/c .

Chemical Reactions Analysis

Bromophenyl methanones undergo various chemical reactions, including bromination, demethylation, and reduction, to yield a range of derivatives with potential biological activities. The synthesis of derivatives often involves the use of catalysts and specific conditions, such as microwave radiation, to facilitate the formation of new chemical bonds and rings . The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH is an example of a reaction pathway to obtain arylphenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanones and their derivatives, such as solubility, melting points, and molecular weights, are influenced by their molecular structures. These properties are essential for the application of these compounds in various fields, including pharmaceuticals and materials science. The antioxidant properties of these compounds have been extensively studied, showing that bromophenyl methanones and their derivatives can act as effective radical scavengers and antioxidants, comparable to standard compounds like BHA and BHT .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound (5-bromo-2-hydroxyphenyl)(phenyl)methanone, similar in structure, was synthesized using 4-bromophenol and benzoyl chloride. Its structure was confirmed through X-ray crystal structure determination (Kuang, 2009).

  • Crystal Structure Analysis : Research on similar compounds, like the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, involved understanding their crystal structures and stereochemistry (Zhang et al., 2014).

  • Molecular Docking Studies : Investigations have been conducted into the structural properties of compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, using molecular docking to understand potential interactions and activities (FathimaShahana & Yardily, 2020).

Biological and Medicinal Applications

  • Anticancer Activity : Compounds such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have shown potent anticancer activity, inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Magalhães et al., 2013).

  • Antioxidant Properties : Research on derivatives of similar compounds demonstrated effective antioxidant power, suggesting potential as therapeutic molecules due to their antioxidant properties (Çetinkaya et al., 2012).

  • Antimicrobial and Antifungal Activities : Certain derivatives, like those of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, showed antimicrobial and antioxidant activities, supported by docking studies (Rashmi et al., 2014).

Chemical Properties and Applications

  • Electrochemical and Electrical Properties : Studies on oligobenzimidazole derivatives, synthesized from similar compounds, explored their optical, electrical, electrochemical, and thermal properties, contributing to the understanding of their potential applications in various fields (Anand & Muthusamy, 2018).

  • Thermodynamic Analysis : Research on Schiff base ligands synthesized from 3,4-diaminobenzophenone, closely related in structure, involved studying their complex formation with metal ions and analyzing thermodynamics, which could have implications in material science and catalysis (Asadi et al., 2011).

  • Supramolecular Architecture : Studies on the crystal packing of derivatives like (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone provided insights into the role of non-covalent interactions in supramolecular architectures (Sharma et al., 2019).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWLVBMHNRWWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488268
Record name (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

CAS RN

60080-98-0
Record name (2-Bromo-5-methoxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Bromo-5-methoxyphenyl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Citations

For This Compound
3
Citations
K Kobayashi, K Matsumoto, Y Shirai… - Helvetica Chimica …, 2014 - Wiley Online Library
An efficient two‐step procedure for the preparation of a new type of 1H‐isoindoles, ie, N‐(3‐alkyl‐1‐aryl‐ or 1,3‐diaryl‐1H‐isoindol‐1‐yl)‐O‐methylhydroxylamines 5, from readily …
Number of citations: 4 onlinelibrary.wiley.com
R Wu, LA 'Pete'Silks, M Olivault‐Shiflett… - Journal of Labelled …, 2013 - Wiley Online Library
A series of 13 C‐labeled polyaromatic hydrocarbons (PAHs), fluorenols and phenanthrenols were synthesized from commercially available 13 C‐labeled starting material giving rise to …
L Mahendar, G Satyanarayana - The Journal of Organic …, 2014 - ACS Publications
An efficient domino Pd-catalyzed transformation of simple ortho-bromobenzyl tertiary alcohols to chromenes is presented. Their formation is believed to proceed via the formation of a …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.